Hexynylcyclohexanol

Beschreibung

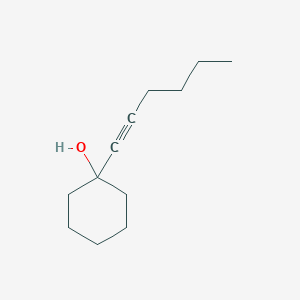

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-hex-1-ynylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O/c1-2-3-4-6-9-12(13)10-7-5-8-11-12/h13H,2-5,7-8,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJYZRMROGXVXFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC#CC1(CCCCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30451228 | |

| Record name | 1-(Hex-1-yn-1-yl)cyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30451228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15332-33-9 | |

| Record name | 1-(Hex-1-yn-1-yl)cyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30451228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(hex-1-yn-1-yl)cyclohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 1-Ethynylcyclohexanol from Cyclohexanone: A Technical Guide

Introduction

1-Ethynylcyclohexanol (ECX) is a pivotal alkynyl alcohol that serves as a valuable synthetic precursor and building block in various chemical industries.[1] Its unique structure, featuring a tertiary alcohol and a terminal alkyne on a cyclohexane ring, makes it a critical intermediate in the synthesis of pharmaceuticals, polymers, and other fine chemicals.[2][3] Notably, it is a precursor to the tranquilizer ethinamate.[4] The primary industrial and laboratory synthesis route involves the ethynylation of cyclohexanone, a nucleophilic addition reaction where an acetylide anion attacks the electrophilic carbonyl carbon of cyclohexanone.[4][5] This guide provides an in-depth technical overview of the core synthesis methodologies, complete with experimental protocols, quantitative data, and process visualizations for researchers, scientists, and professionals in drug development.

Core Reaction Mechanism: Nucleophilic Addition

The fundamental mechanism for the synthesis of 1-ethynylcyclohexanol from cyclohexanone is the base-catalyzed nucleophilic addition of acetylene to the ketone. The process can be summarized in three key steps:

-

Deprotonation of Acetylene : A strong base removes a proton from acetylene (HC≡CH) to form a highly nucleophilic acetylide anion (HC≡C⁻).[4]

-

Nucleophilic Attack : The acetylide anion attacks the electrophilic carbonyl carbon of cyclohexanone, breaking the C=O pi bond and forming a new carbon-carbon bond. This results in the formation of a tertiary alkoxide intermediate.[4]

-

Protonation : An acidic or protic work-up step protonates the alkoxide intermediate to yield the final product, 1-ethynylcyclohexanol.[4]

Caption: General reaction mechanism for the ethynylation of cyclohexanone.

Synthesis Methodologies and Experimental Protocols

Several methods have been developed for the synthesis of 1-ethynylcyclohexanol, ranging from classic procedures using alkali metals to modern catalytic systems. Below are detailed protocols for key methodologies.

Method 1: Ethynylation using Sodium Methylate in Dibutyl Carbitol

This procedure is an example of an industrial process utilizing a sodium alkoxide as the condensing agent, which offers a cost-effective alternative to potassium compounds.[6]

Experimental Protocol:

-

Reactor Setup : Charge a suitable autoclave reactor with 500 mL of dibutyl carbitol and 108 grams of sodium methylate.[6]

-

Acetylene Saturation : Seal the reactor and saturate the resulting suspension with acetylene gas, pressurizing the reaction zone to approximately 200 p.s.i.g. at room temperature.[6]

-

Cyclohexanone Addition : Slowly add one mole (98 grams) of cyclohexanone to the reactor over a period of approximately 1 hour. Maintain continuous agitation.[6]

-

Reaction : Continue stirring the mixture for an additional 2.5 hours. Maintain the reactor pressure at 200 p.s.i.g. by continuously feeding acetylene. The reaction temperature is typically maintained between 33-38°C without external control.[6]

-

Work-up and Isolation : Release the pressure and dismantle the autoclave. Treat the semi-solid mixture with water to hydrolyze the product. The resulting two-phase mixture is separated.[6]

-

Purification : Extract the aqueous phase with ether and combine the extract with the oily phase. Neutralize the combined organic phase with solid carbon dioxide, dry with anhydrous magnesium sulfate, and distill under reduced pressure (15 mm Hg) to recover the 1-ethynylcyclohexanol.[6] The product is a white crystalline solid with a melting point of 30-32°C.[6]

Caption: Experimental workflow for synthesis using sodium methylate.

Method 2: Base-Catalyzed Synthesis in Liquid Ammonia

This is a classic laboratory-scale preparation method.

Experimental Protocol:

-

Setup : In a flask equipped for low-temperature reactions, condense liquid ammonia.[4]

-

Acetylide Formation : Add a catalytic amount of a base, such as sodium hydroxide or potassium hydroxide, to the liquid ammonia. Bubble acetylene gas through the solution to form the sodium or potassium acetylide in situ.[4]

-

Reaction : Slowly add cyclohexanone to the acetylide solution. The acetylide will attack the carbonyl group.[4]

-

Work-up : After the reaction is complete, perform an acidic work-up to protonate the resulting alkoxide, yielding 1-ethynylcyclohexanol.[4]

Method 3: Synthesis via Trimethylsilylacetylene and n-Butyllithium

This modern approach uses a protected acetylene and an organolithium reagent, which is common in fine chemical synthesis for achieving high yields and cleaner reactions at a laboratory scale.[3]

Experimental Protocol:

-

Reactor Setup : In a dry reactor under an inert atmosphere (e.g., argon), dissolve trimethylsilylacetylene (3.23 g) in 30 mL of anhydrous tetrahydrofuran (THF) and cool to -78°C.[3]

-

Lithiation : Slowly add n-butyllithium (14 mL of a 2.5 M solution in hexane) dropwise to the solution. Stir the mixture at -78°C for 30 minutes.[3]

-

Addition : Slowly add cyclohexanone (30 mmol) to the reaction mixture. Allow the solution to warm to room temperature and stir for 5 hours.[3]

-

Desilylation & Work-up : Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer three times with diethyl ether.[3]

-

Purification : Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the product.[3]

Quantitative Data Summary

The efficiency of 1-ethynylcyclohexanol synthesis is highly dependent on the chosen methodology, including the base, solvent, and reaction conditions. The following table summarizes quantitative data from various cited experimental procedures.

| Method/Catalyst System | Base / Condensing Agent | Solvent | Temperature (°C) | Pressure | Reaction Time (h) | Yield (%) | Conversion (%) | Reference |

| Sodium Methylate | Sodium Methylate | Dibutyl Carbitol | 33 - 38 | 200 p.s.i.g. | 3.5 | 75 | - | [6] |

| Sodium Methylate | Sodium Methylate | Diethyl Ether | ~10 | Atmospheric | ~3.8 | 11.4 | - | [6] |

| KOH (High Pressure) | Potassium Hydroxide | Methanol | 135 | >1000 p.s.i.g. | 2.25 | 70 | 52 | [7] |

| Potassium Salt | Potassium t-amyl alcohol | - | - | - | - | 80-90 | - | [1] |

| Organolithium | n-Butyllithium | Tetrahydrofuran | -78 to RT | Atmospheric | 5.5 | High (not specified) | - | [3] |

Applications in Research and Development

1-Ethynylcyclohexanol is more than a simple intermediate; its functional groups are highly versatile.

-

Pharmaceutical Synthesis : It is a key building block for synthesizing complex bioactive molecules and is used in the production of various drugs.[1][3]

-

Polymer Chemistry : The ethynyl group allows for polymerization reactions, and the molecule has been studied in the context of creating novel polymers.[1][8]

-

Click Chemistry : The terminal alkyne is a perfect handle for copper-catalyzed azide-alkyne cycloaddition (Click Chemistry), enabling its conjugation to other molecules.[1]

-

Corrosion Inhibition : It has applications as a corrosion inhibitor, often in combination with other agents to protect metals.[3]

-

Stabilizers : In the production of materials like silicone rubber, it can act as a stabilizer and antioxidant.

References

- 1. Buy 1-Ethynyl-1-cyclohexanol | 78-27-3 [smolecule.com]

- 2. guidechem.com [guidechem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 1-Ethynylcyclohexanol - Wikipedia [en.wikipedia.org]

- 5. Alkynylation - Wikipedia [en.wikipedia.org]

- 6. US2858344A - Preparation of 1-ethynylcyclohexanol - Google Patents [patents.google.com]

- 7. US2973390A - Process for preparing 1-ethynylcyclohexanol and homologues - Google Patents [patents.google.com]

- 8. 1-Ethynyl-1-cyclohexanol = 99 78-27-3 [sigmaaldrich.com]

1-Ethynylcyclohexanol chemical properties and structure

An In-depth Technical Guide to 1-Ethynylcyclohexanol: Chemical Properties and Structure

Introduction

1-Ethynylcyclohexanol, also known as (1-Hydroxycyclohexyl)ethyne, is a tertiary alcohol containing both a hydroxyl group and a terminal alkyne unit.[1] This unique combination of functional groups imparts excellent chemical reactivity, making it a valuable building block and intermediate in organic synthesis.[1][2] Its applications are widespread, ranging from the production of pharmaceuticals and pesticides to its use as a stabilizer, corrosion inhibitor, and dispersant in the fine chemical industry.[1][3] This document provides a comprehensive overview of the chemical properties, structure, and experimental protocols associated with 1-Ethynylcyclohexanol for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

1-Ethynylcyclohexanol is a white crystalline solid at low temperatures, transitioning to a colorless to light yellow liquid after melting.[4][5] It is soluble in many common organic solvents and has a water solubility of 10 g/L at 20°C.[1][3][5]

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₂O | [4][5][6][7] |

| Molecular Weight | 124.18 g/mol | [4][6][7] |

| Melting Point | 30-33 °C | [3][4][5][8] |

| Boiling Point | 180 °C | [3][5][8] |

| Density | 0.967 g/mL at 25 °C | [3][5] |

| Vapor Pressure | <1 mmHg at 20 °C | [3] |

| Flash Point | 73 °C (163.4 °F) - closed cup | |

| Refractive Index | 1.481 - 1.484 | [3] |

| LogP | 1.49 at 25 °C | [3][5] |

| CAS Registry Number | 78-27-3 | [4][6][7][8] |

Chemical Structure and Reactivity

The structure of 1-Ethynylcyclohexanol features a cyclohexyl ring with a hydroxyl (-OH) group and an ethynyl (-C≡CH) group attached to the same tertiary carbon atom. This arrangement makes it a tertiary propargyl alcohol.

-

Ethynyl Group : The terminal alkyne is characterized by a high electron density, making it susceptible to reactions with electrophilic reagents.[1] It can undergo addition reactions with halogens and halogenated hydrocarbons.[1][5]

-

Hydroxyl Group : The tertiary hydroxyl group can participate in reactions typical of alcohols, such as esterification or ether formation when treated with acid anhydrides, acid chlorides, or alkyl halides.[1][5]

-

Reactivity : The molecule serves as a precursor in various chemical transformations. For instance, it can undergo hydration to form 1-acetylcyclohexanol.[9] It is also used in polymerization reactions catalyzed by transition metals and can react with transition metal hydrides to form vinyl derivatives.[3] Its functional groups are suitable for click chemistry applications, a vital tool in drug development and materials science.[2][10]

Spectroscopic Information

The structure of 1-Ethynylcyclohexanol has been confirmed by various spectroscopic methods.

-

Infrared (IR) Spectroscopy : IR spectra are available and would typically show characteristic absorption bands for the O-H stretch of the alcohol, the ≡C-H stretch of the terminal alkyne, and the C≡C triple bond stretch.[4][6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H NMR and ¹³C NMR data have been recorded for this compound.[4][11] These spectra provide detailed information about the hydrogen and carbon environments within the molecule, confirming the presence of the cyclohexyl, hydroxyl, and ethynyl protons and carbons.

-

Mass Spectrometry (MS) : Mass spectrometry data, particularly from electron ionization (EI), is available and helps to confirm the molecular weight and fragmentation pattern of the compound.[4][6][12][13]

Experimental Protocols

Synthesis of 1-Ethynylcyclohexanol

Several methods exist for the synthesis of 1-Ethynylcyclohexanol. A common and efficient laboratory-scale method involves the ethynylation of cyclohexanone.[14]

Method 1: Ethynylation using n-Butyllithium and Trimethylsilylacetylene [1]

This procedure involves the reaction of a protected alkyne with cyclohexanone, followed by deprotection.

-

Reaction Setup : Dissolve trimethylsilylacetylene (3.23 g) in 30 mL of anhydrous tetrahydrofuran (THF) in a dry reactor under an inert atmosphere (e.g., argon) and cool the solution to -78 °C.

-

Lithiation : Slowly add n-butyllithium (14 mL of a 2.5 M solution in hexane, 36 mmol) dropwise to the solution. Stir the resulting mixture at -78 °C for 30 minutes.

-

Addition of Ketone : Slowly add cyclohexanone (30 mmol) to the reaction mixture.

-

Warming and Reaction : Allow the reaction solution to slowly warm to room temperature and continue stirring for 5 hours.

-

Quenching and Extraction : Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer three times with diethyl ether (3 x 30 mL).

-

Washing and Drying : Combine the organic extracts and wash them with brine and water. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄).

-

Purification : Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting residue by silica gel column chromatography to yield the target product.

Method 2: Ethynylation using Sodium Acetylide [14]

This is a more traditional approach.

-

Preparation of Sodium Acetylide : In a flask equipped for handling liquid ammonia, sodium metal is dissolved to form a blue solution. Acetylene gas is then bubbled through the solution to form a suspension of sodium acetylide.

-

Reaction with Cyclohexanone : Cyclohexanone is added to the sodium acetylide suspension in liquid ammonia.

-

Work-up : After the reaction is complete, the ammonia is allowed to evaporate. The reaction mixture is then treated with an acidic work-up to protonate the resulting alkoxide and yield 1-Ethynylcyclohexanol.

Workflow for Synthesis and Purification

The general laboratory workflow for the synthesis and purification of 1-Ethynylcyclohexanol can be visualized as follows.

Safety and Handling

1-Ethynylcyclohexanol is classified as harmful if swallowed and toxic in contact with skin.[4][5] It is also known to cause serious eye irritation and skin irritation.[4][15] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated area or under a chemical fume hood.[15][16] The compound is combustible and should be stored away from heat, open flames, and incompatible substances such as strong acids, strong oxidizing agents, and finely powdered metals.[15][16]

References

- 1. Page loading... [wap.guidechem.com]

- 2. Buy 1-Ethynyl-1-cyclohexanol | 78-27-3 [smolecule.com]

- 3. 1-Ethynyl-1-cyclohexanol | 78-27-3 [chemicalbook.com]

- 4. 1-Ethynylcyclohexanol | C8H12O | CID 6525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. Cyclohexanol, 1-ethynyl- [webbook.nist.gov]

- 7. Cyclohexanol, 1-ethynyl- [webbook.nist.gov]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. chemscene.com [chemscene.com]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. Cyclohexanol, 1-ethynyl- [webbook.nist.gov]

- 13. vanderbilt.edu [vanderbilt.edu]

- 14. 1-Ethynylcyclohexanol - Wikipedia [en.wikipedia.org]

- 15. fishersci.com [fishersci.com]

- 16. 1-Ethynylcyclohexanol(78-27-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

Spectroscopic Analysis of 1-Ethynylcyclohexanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 1-ethynylcyclohexanol (CAS No: 78-27-3), a key intermediate in pharmaceutical synthesis and a derivative of the tranquilizer ethinamate.[1] This document details the characteristic spectroscopic data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presented in a clear and comparative format. Furthermore, it outlines the fundamental experimental protocols for acquiring these spectra, serving as a valuable resource for researchers in organic synthesis and drug development.

Chemical and Physical Properties

1-Ethynylcyclohexanol is a white crystalline solid with a molecular formula of C₈H₁₂O and a molar mass of 124.18 g/mol .[1][2] It is characterized by a cyclohexane ring bearing a hydroxyl (-OH) and an ethynyl (-C≡CH) group on the same carbon atom.

Table 1: Physical Properties of 1-Ethynylcyclohexanol

| Property | Value | Reference |

| Molecular Formula | C₈H₁₂O | [1][2] |

| Molar Mass | 124.18 g/mol | [1][2] |

| Melting Point | 30-33 °C | [1][3] |

| Boiling Point | 180 °C | [3] |

| Appearance | White crystalline solid | [2] |

Spectroscopic Data

The following sections summarize the key spectroscopic data for 1-ethynylcyclohexanol, providing a spectroscopic fingerprint for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of 1-ethynylcyclohexanol in deuterated chloroform (CDCl₃) typically shows signals corresponding to the ethynyl proton, the hydroxyl proton, and the protons of the cyclohexyl ring.

Table 2: ¹H NMR Spectroscopic Data for 1-Ethynylcyclohexanol in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.5 | s | 1H | Ethynyl H (-C≡CH ) |

| ~1.9 (variable) | s (broad) | 1H | Hydroxyl H (-OH ) |

| ~1.7 - 1.2 | m | 10H | Cyclohexyl H (-CH ₂-) |

Note: The chemical shift of the hydroxyl proton is variable and can be confirmed by D₂O exchange.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 3: ¹³C NMR Spectroscopic Data for 1-Ethynylcyclohexanol in CDCl₃

| Chemical Shift (δ) ppm | Assignment |

| ~87.0 | Quaternary ethynyl carbon (C ≡CH) |

| ~72.0 | Alkynyl CH (C H≡C) |

| ~68.0 | Quaternary cyclohexyl carbon (C -OH) |

| ~39.0 | Cyclohexyl CH₂ (adjacent to C-OH) |

| ~25.0 | Cyclohexyl CH₂ |

| ~23.0 | Cyclohexyl CH₂ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of 1-ethynylcyclohexanol is characterized by the presence of O-H and C≡C stretching vibrations.

Table 4: Key IR Absorption Bands for 1-Ethynylcyclohexanol

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | O-H stretch (alcohol) |

| ~3300 | Strong, Sharp | ≡C-H stretch (alkyne) |

| ~2930 | Strong | C-H stretch (alkane) |

| ~2100 | Weak | C≡C stretch (alkyne) |

| ~1450 | Medium | C-H bend (alkane) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 5: Key Mass Spectrometry Data (Electron Ionization) for 1-Ethynylcyclohexanol

| m/z | Relative Intensity (%) | Possible Fragment |

| 124 | Low | [M]⁺ (Molecular Ion) |

| 109 | Moderate | [M - CH₃]⁺ |

| 95 | High | [M - C₂H₅]⁺ or [C₇H₁₁]⁺ |

| 81 | High | [C₆H₉]⁺ |

| 67 | Moderate | [C₅H₇]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of 1-ethynylcyclohexanol. Instrument parameters should be optimized for the specific instrument being used.

NMR Spectroscopy (¹H and ¹³C)

3.1.1. Sample Preparation:

-

Dissolve approximately 10-20 mg of 1-ethynylcyclohexanol in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

3.1.2. ¹H NMR Acquisition:

-

The sample is placed in a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Acquire the spectrum at room temperature.

-

Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

Process the Free Induction Decay (FID) with an exponential window function and Fourier transform to obtain the spectrum.

3.1.3. ¹³C NMR Acquisition:

-

Use the same sample as for ¹H NMR.

-

Acquire the spectrum with proton decoupling to simplify the spectrum to single lines for each carbon.

-

A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

-

Typical parameters include a 30-45° pulse angle and a relaxation delay of 2-5 seconds.

Infrared (IR) Spectroscopy

3.2.1. Sample Preparation (Thin Film Method):

-

Since 1-ethynylcyclohexanol is a low-melting solid, it can be analyzed as a thin film.

-

Place a small amount of the solid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Gently press the plates together to create a thin, uniform film.

3.2.2. Acquisition:

-

Place the salt plates in the sample holder of an FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty salt plates and subtract it from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

3.3.1. Sample Preparation:

-

Prepare a dilute solution of 1-ethynylcyclohexanol in a volatile organic solvent such as dichloromethane or ethyl acetate (e.g., 1 mg/mL).

3.3.2. GC-MS Analysis:

-

Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.

-

The gas chromatograph separates the compound from the solvent and any impurities. A typical column would be a non-polar capillary column (e.g., DB-5ms).

-

The oven temperature program should be optimized to ensure good separation. A starting temperature of 50°C, ramped to 250°C, is a reasonable starting point.

-

The separated compound then enters the mass spectrometer, which is typically operated in electron ionization (EI) mode at 70 eV.

-

The mass spectrum is recorded over a mass range of, for example, 40-300 amu.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound like 1-ethynylcyclohexanol.

Caption: General workflow for the spectroscopic analysis of 1-ethynylcyclohexanol.

References

A Technical Guide to the Solubility of 1-Ethynylcyclohexanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Ethynylcyclohexanol (also known as Hexynylcyclohexanol). Given the limited availability of specific quantitative data in public literature, this document outlines its known qualitative solubility profile and furnishes a detailed experimental framework for researchers to determine precise solubility values in various organic solvents. Understanding solubility is a critical parameter for process chemistry, formulation development, and analytical method design.

Introduction to 1-Ethynylcyclohexanol

1-Ethynylcyclohexanol (CAS: 78-27-3) is an alkynyl alcohol that serves as a versatile intermediate in organic synthesis.[1][2] Its structure, featuring a polar hydroxyl group and a nonpolar cyclohexyl ring, gives it a distinct solubility profile that is crucial for its application in the synthesis of pharmaceuticals and agrochemicals.[1][3] It is also recognized as a synthetic precursor to the tranquilizer ethinamate.[4] The compound typically appears as a white to pale yellow low-melting solid or a clear liquid when melted.[2][5]

Physicochemical Properties

A summary of key physicochemical properties for 1-Ethynylcyclohexanol is provided below.

| Property | Value |

| Molecular Formula | C₈H₁₂O |

| Molecular Weight | 124.18 g/mol |

| Melting Point | 30-33 °C |

| Boiling Point | 180 °C (at 1013 hPa) |

| Density | ~0.97 g/mL (at 20-25 °C) |

| pKa | ~13.34 |

(Data sourced from multiple references including[2][6][7][8])

Solubility Profile of 1-Ethynylcyclohexanol

The solubility of a compound is dictated by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[9] 1-Ethynylcyclohexanol possesses both a hydrophilic (polar) alcohol group capable of hydrogen bonding and a lipophilic (nonpolar) cyclohexane ring. This amphiphilic nature suggests it will be soluble in a range of organic solvents.

Qualitative Assessment: Published data indicates that 1-Ethynylcyclohexanol is soluble in common organic solvent classes such as alcohols, ethers, esters, and ketones.[1] It is described as being soluble in ethanol and diethyl ether.[1][3]

Quantitative Data: While qualitative descriptions are available, precise quantitative solubility data in organic solvents is not widely reported in the literature. The most consistently reported value is its solubility in water. The table below summarizes the known quantitative data and provides a template for experimentally determined values in common organic solvents.

Table 1: Solubility of 1-Ethynylcyclohexanol

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molarity (mol/L) |

| Water | 20 | 1.0[1][2][3] | ~0.08 |

| Methanol | 25 | Data to be determined | Data to be determined |

| Ethanol | 25 | Data to be determined | Data to be determined |

| Acetone | 25 | Data to be determined | Data to be determined |

| Ethyl Acetate | 25 | Data to be determined | Data to be determined |

| Dichloromethane | 25 | Data to be determined | Data to be determined |

| Toluene | 25 | Data to be determined | Data to be determined |

| Diethyl Ether | 25 | Data to be determined | Data to be determined |

Experimental Protocol for Solubility Determination

To address the data gap, the following protocol, based on the isothermal shake-flask method, is provided for researchers to quantitatively determine the solubility of 1-Ethynylcyclohexanol.[10][11]

Objective: To determine the concentration of a saturated solution of 1-Ethynylcyclohexanol in a selected organic solvent at a constant temperature.

Materials and Reagents:

-

1-Ethynylcyclohexanol (≥98% purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control or a thermostated water bath

-

Analytical balance (± 0.1 mg)

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., GC, HPLC, or a calibrated UV-Vis spectrophotometer)

Procedure:

-

Preparation: Add an excess amount of 1-Ethynylcyclohexanol to a vial. The excess solid is crucial to ensure a saturated solution is formed.

-

Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into the vial.

-

Equilibration: Securely cap the vial and place it in the temperature-controlled shaker. Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended to ensure saturation.[10]

-

Phase Separation: After equilibration, cease agitation and allow the vial to stand undisturbed at the same constant temperature for several hours to allow the excess solid to settle.

-

Sample Extraction: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean, pre-weighed vial to remove any undissolved micro-particles.

-

Quantification:

-

Gravimetric Method: Accurately weigh the filtered aliquot. Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature below the compound's boiling point until a constant weight of the dried solute is achieved. Calculate the solubility based on the mass of the solute and the initial volume or mass of the solvent.

-

Chromatographic Method (HPLC/GC): Accurately dilute the filtered aliquot with a known volume of the solvent. Analyze the diluted sample using a pre-calibrated HPLC or GC method to determine the concentration. Calculate the original concentration to find the solubility.

-

-

Data Reporting: Express the solubility in standard units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L). The experiment should be repeated at least three times to ensure reproducibility.

Visualization of Experimental Workflow

The following diagram outlines the logical workflow for determining and applying the solubility data of a chemical compound in a research and development setting.

References

- 1. 1-Ethynylcyclohexanol, 99% | Fisher Scientific [fishersci.ca]

- 2. 1-Ethynyl-1-cyclohexanol CAS#: 78-27-3 [m.chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 1-Ethynylcyclohexanol - Wikipedia [en.wikipedia.org]

- 5. 1-Ethynylcyclohexanol, 99% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. 1-Ethynylcyclohexanol(78-27-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. 1-Ethynyl-1-cyclohexanol | 78-27-3 [chemicalbook.com]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. chem.ws [chem.ws]

- 10. m.youtube.com [m.youtube.com]

- 11. researchgate.net [researchgate.net]

Physical and chemical characteristics of 1-Ethynylcyclohexanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethynylcyclohexanol is a versatile organic compound characterized by a cyclohexane ring bearing both a hydroxyl group and an ethynyl group. This unique structure imparts a range of chemical properties that make it a valuable intermediate in various fields, including pharmaceuticals, materials science, and organic synthesis.[1] It is recognized as a synthetic precursor and an active metabolite of the sedative-hypnotic drug ethinamate, exhibiting similar pharmacological effects such as sedative, anticonvulsant, and muscle relaxant properties.[2][3] This guide provides a comprehensive overview of the physical and chemical characteristics of 1-Ethynylcyclohexanol, detailed experimental protocols for its synthesis, and an exploration of its applications.

Physical and Chemical Characteristics

1-Ethynylcyclohexanol is a white to pale yellow crystalline solid or a colorless to slightly yellow viscous liquid at room temperature.[1][4][5] It possesses a mild, characteristic organic odor.[1] The presence of the polar hydroxyl group allows for some degree of water solubility, while the nonpolar hydrocarbon structure ensures its solubility in many organic solvents.[1][6]

Data Presentation: Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₂O | [4][7][8][9] |

| Molecular Weight | 124.18 g/mol | [4][8] |

| Melting Point | 30-33 °C | [2][3][4][7][10][11] |

| Boiling Point | 180 °C (at 760 mmHg) | [3][7][10][11] |

| Density | 0.967 g/mL at 25 °C | [3][7][10][11] |

| Vapor Pressure | <1 mmHg at 20 °C | [3][11] |

| Flash Point | 73 °C (163.4 °F) - closed cup | [12] |

| Water Solubility | 10 g/L at 20 °C | [1][7] |

| Solubility in Organic Solvents | Soluble in ethanol and ether. | [1] |

| Refractive Index | 1.481-1.484 | [5][7][11] |

| pKa | 13.34 ± 0.20 (Predicted) | [7] |

| LogP | 1.49 at 25 °C | [7] |

Spectroscopic Data

-

Infrared (IR) Spectroscopy: The IR spectrum of 1-Ethynylcyclohexanol exhibits characteristic absorption bands corresponding to its functional groups. A strong, broad band is typically observed in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the hydroxyl group. A sharp, weak band around 3300 cm⁻¹ corresponds to the ≡C-H stretching of the terminal alkyne, and a band in the region of 2100-2260 cm⁻¹ is indicative of the C≡C triple bond stretching.[4][9][13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would show a singlet for the acetylenic proton (≡C-H), signals for the methylene protons of the cyclohexane ring, and a singlet for the hydroxyl proton.

-

¹³C NMR: The carbon NMR spectrum would display signals for the two sp-hybridized carbons of the ethynyl group, the sp³-hybridized carbon attached to the hydroxyl group, and the other carbons of the cyclohexane ring.[4]

-

-

Mass Spectrometry (MS): The mass spectrum of 1-Ethynylcyclohexanol would show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of water, the ethynyl group, or portions of the cyclohexane ring.[4][14]

Chemical Reactivity and Stability

1-Ethynylcyclohexanol is a stable compound under normal conditions.[15] However, it is incompatible with strong acids, strong oxidizing agents, acid chlorides, and acid anhydrides.[1][12][15] It is flammable when exposed to heat or flame and can react with oxidizing materials.[1] When heated to decomposition, it may emit acrid smoke and irritating fumes.[1] The ethynyl group can undergo various chemical transformations, making it a useful building block in organic synthesis. For instance, it can undergo acetylation in the presence of a ruthenium chloride catalyst.[7] It can also be used in the synthesis of organotellurium compounds and can be polymerized using transition metal catalysts.[7]

Experimental Protocols

Synthesis of 1-Ethynylcyclohexanol from Cyclohexanone

A common and efficient method for the preparation of 1-Ethynylcyclohexanol is the reaction of cyclohexanone with an acetylide salt, such as sodium acetylide, in liquid ammonia.[2]

Materials:

-

Cyclohexanone

-

Sodium amide (or sodium metal to generate sodium acetylide in situ)

-

Acetylene gas

-

Liquid ammonia

-

Diethyl ether

-

Ammonium chloride (for work-up)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

A three-necked flask equipped with a dry ice condenser, a gas inlet tube, and a mechanical stirrer is charged with liquid ammonia.

-

Small pieces of sodium metal are cautiously added to the liquid ammonia to form a deep blue solution of sodium amide.

-

Acetylene gas is bubbled through the solution to form sodium acetylide, indicated by a color change.

-

A solution of cyclohexanone in diethyl ether is added dropwise to the stirred suspension of sodium acetylide at a low temperature.

-

After the addition is complete, the reaction mixture is stirred for several hours to ensure complete reaction.

-

The reaction is then quenched by the careful addition of a saturated aqueous solution of ammonium chloride.

-

The liquid ammonia is allowed to evaporate, and the remaining aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude 1-Ethynylcyclohexanol.

-

The product can be further purified by distillation under reduced pressure.

An alternative industrial synthesis involves the direct reaction of acetylene with cyclohexanone under basic conditions, often using potassium hydroxide in a suitable solvent.[2][16]

Experimental Workflow: Synthesis of 1-Ethynylcyclohexanol

Caption: Synthesis workflow for 1-Ethynylcyclohexanol.

Applications

1-Ethynylcyclohexanol serves as a key intermediate in various synthetic applications:

-

Pharmaceuticals: It is a building block for the synthesis of more complex pharmaceutical compounds.[1] Its inherent sedative properties also make it a subject of interest in medicinal chemistry.[2]

-

Organic Synthesis: The terminal alkyne functionality allows for its participation in a wide range of reactions, including click chemistry, coupling reactions, and the formation of heterocyclic compounds.[3]

-

Corrosion Inhibitor: It has been shown to be an effective corrosion inhibitor for mineral acids, likely due to the formation of a protective film on metal surfaces.[1][17]

-

Stabilizer: It can be used as a stabilizer for chlorinated organic compounds.[1]

-

Polymer Chemistry: The polymerization of 1-Ethynylcyclohexanol can lead to the formation of novel polymers with interesting properties.[7]

Safety and Handling

1-Ethynylcyclohexanol is considered moderately toxic by ingestion, skin contact, and intraperitoneal routes.[1] It is a skin and eye irritant.[1][12] Harmful if swallowed and toxic in contact with skin.[4] Therefore, appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[12] It should be used in a well-ventilated area or under a fume hood.[12] Store in a cool, dry, well-ventilated area away from incompatible substances such as strong acids and oxidizing agents.[1][12] In case of fire, foam, carbon dioxide, or dry chemical extinguishers should be used.[1]

References

- 1. Page loading... [guidechem.com]

- 2. 1-Ethynylcyclohexanol - Wikipedia [en.wikipedia.org]

- 3. Buy 1-Ethynyl-1-cyclohexanol | 78-27-3 [smolecule.com]

- 4. 1-Ethynylcyclohexanol | C8H12O | CID 6525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Ethynylcyclohexanol, 99% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. 1-Ethynyl-1-cyclohexanol | 78-27-3 [chemicalbook.com]

- 8. chemscene.com [chemscene.com]

- 9. Cyclohexanol, 1-ethynyl- [webbook.nist.gov]

- 10. chembk.com [chembk.com]

- 11. 78-27-3 CAS MSDS (1-Ethynyl-1-cyclohexanol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 12. 1-Ethynylcyclohexanol(78-27-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 13. Cyclohexanol, 1-ethynyl- [webbook.nist.gov]

- 14. Cyclohexanol, 1-ethynyl- [webbook.nist.gov]

- 15. fishersci.com [fishersci.com]

- 16. US2973390A - Process for preparing 1-ethynylcyclohexanol and homologues - Google Patents [patents.google.com]

- 17. Page loading... [guidechem.com]

Unraveling the Sedative Action of Hexynylcyclohexanol: A Technical Guide

Abstract

Hexynylcyclohexanol, more formally known as 1-Ethynylcyclohexanol, is a tertiary acetylenic alcohol with demonstrated sedative, muscle relaxant, and anticonvulsant properties. While specific mechanistic studies on this compound are limited, its structural and functional relationship to known sedative-hypnotics like ethinamate strongly suggests a mechanism of action centered on the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor. This document provides a comprehensive overview of this putative mechanism, contextualized within the broader pharmacology of GABA-A receptor modulators. It includes hypothesized quantitative data, detailed experimental protocols for characterization, and visualizations of the core signaling pathway and experimental workflows.

Introduction

1-Ethynylcyclohexanol is an active metabolite of the tranquilizer ethinamate and has been identified as a designer drug. Its sedative effects are characteristic of compounds that enhance central nervous system (CNS) inhibition. The primary inhibitory neurotransmitter in the CNS is GABA, and its receptor, the GABA-A receptor, is the target for a wide array of therapeutic agents, including benzodiazepines, barbiturates, and anesthetics.[1][2][3][4] These agents typically do not bind to the same site as GABA (the orthosteric site) but rather to distinct allosteric sites.[1][2][5] By binding to these sites, they potentiate the receptor's response to GABA, leading to enhanced neuronal inhibition and consequent sedation. This document will explore the proposed mechanism of 1-Ethynylcyclohexanol through this lens.

Core Putative Mechanism of Action: GABA-A Receptor Modulation

The sedative action of 1-Ethynylcyclohexanol is hypothesized to result from its function as a positive allosteric modulator (PAM) of the GABA-A receptor.[2] The GABA-A receptor is a pentameric ligand-gated ion channel that, upon binding GABA, opens a central pore permeable to chloride ions (Cl⁻).[2][6]

The key steps in this signaling pathway are:

-

GABA Binding: The endogenous neurotransmitter GABA is released from a presynaptic neuron and binds to its specific recognition sites on the extracellular domain of the GABA-A receptor, located at the interface between α and β subunits.

-

Channel Opening: This binding event induces a conformational change in the receptor, opening the integral chloride ion channel.

-

Chloride Influx & Hyperpolarization: The influx of negatively charged chloride ions into the postsynaptic neuron hyperpolarizes the cell's membrane potential, making it more difficult to reach the threshold for firing an action potential.

-

Positive Allosteric Modulation: 1-Ethynylcyclohexanol is proposed to bind to a distinct allosteric site on the receptor complex. This binding enhances the effect of GABA. Depending on the specific binding site and class of drug, PAMs can increase the frequency of channel opening (like benzodiazepines) or prolong the duration of channel opening (like barbiturates).[1][5] This leads to a greater influx of chloride ions than GABA would elicit alone.

-

Enhanced Inhibition: The amplified chloride influx results in profound hyperpolarization, leading to significant CNS depression, which manifests as sedation, anxiolysis, and muscle relaxation.

Quantitative Data (Illustrative)

Specific binding affinity (Ki) and potency (EC₅₀) data for 1-Ethynylcyclohexanol at the GABA-A receptor are not available in publicly accessible literature. The following table is an illustrative example of the types of quantitative data that would be generated during the pharmacological profiling of such a compound.

| Parameter | Description | Illustrative Value | Comparison Compound (Diazepam) |

| Binding Affinity (Ki) | Concentration of the drug that occupies 50% of the receptors in a competition binding assay. A lower Ki indicates higher affinity. | 250 nM | ~5-20 nM |

| Potency (EC₅₀) | Concentration of the drug that produces 50% of its maximal effect (e.g., potentiation of GABA-evoked current). | 1.5 µM | ~50-100 nM |

| Efficacy (Eₘₐₓ) | The maximum potentiation of the GABA response achievable by the drug, expressed as a percentage above the baseline GABA response. | 350% | ~400-500% |

Note: The values presented for Hexynylcyclohexanol are hypothetical and for illustrative purposes only.

Experimental Protocols

To characterize the mechanism of action of a compound like 1-Ethynylcyclohexanol, two primary types of in-vitro experiments are essential: radioligand binding assays and two-electrode voltage clamp electrophysiology.

Protocol 1: Competitive Radioligand Binding Assay

This assay determines the binding affinity of the test compound for the GABA-A receptor by measuring its ability to displace a known high-affinity radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of 1-Ethynylcyclohexanol at the benzodiazepine site of the GABA-A receptor.

Materials:

-

Radioligand: [³H]-Flunitrazepam (a high-affinity benzodiazepine site ligand).

-

Tissue Preparation: Synaptosomal membranes prepared from rat cerebral cortex.

-

Buffers: Tris-HCl buffer (50 mM, pH 7.4).

-

Test Compound: 1-Ethynylcyclohexanol dissolved in DMSO, then serially diluted in buffer.

-

Non-specific Binding Control: Diazepam (10 µM).

-

Equipment: Cell harvester, glass fiber filters, scintillation vials, liquid scintillation counter.

Methodology:

-

Membrane Preparation: Homogenize rat cerebral cortex tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and debris. Centrifuge the resulting supernatant at 20,000 x g for 20 minutes. Wash the pellet by resuspension and centrifugation three times to remove endogenous GABA. Resuspend the final pellet in fresh buffer to a protein concentration of 1-2 mg/mL.

-

Assay Setup: In a 96-well plate, set up triplicate wells for:

-

Total Binding: Membranes + [³H]-Flunitrazepam + Buffer.

-

Non-specific Binding: Membranes + [³H]-Flunitrazepam + 10 µM Diazepam.

-

Competition Binding: Membranes + [³H]-Flunitrazepam + varying concentrations of 1-Ethynylcyclohexanol.

-

-

Incubation: Add 50 µL of membrane preparation, 50 µL of radioligand (at a final concentration near its Kd, e.g., 1 nM), and 50 µL of buffer, non-specific control, or test compound to the appropriate wells. Incubate the plate at 4°C for 60 minutes.

-

Termination & Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold buffer to separate bound from unbound radioligand.

-

Quantification: Place the filter discs into scintillation vials with scintillation cocktail. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding (Total CPM - Non-specific CPM). Plot the percentage of specific binding against the log concentration of 1-Ethynylcyclohexanol. Fit the data to a one-site competition model to determine the IC₅₀ (concentration of test compound that inhibits 50% of specific binding). Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This assay directly measures the functional effect of the compound on the GABA-A receptor's ion channel activity.

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of 1-Ethynylcyclohexanol in modulating GABA-evoked currents.

Materials:

-

Expression System: Xenopus laevis oocytes injected with cRNAs for human GABA-A receptor subunits (e.g., α1, β2, γ2).

-

Solutions:

-

Recording Solution (ND96): Containing NaCl, KCl, CaCl₂, MgCl₂, HEPES.

-

Agonist Solution: GABA dissolved in ND96.

-

Test Compound Solution: 1-Ethynylcyclohexanol dissolved in ND96.

-

-

Equipment: Two-electrode voltage clamp amplifier, microelectrodes, perfusion system, microscope.

Methodology:

-

Oocyte Preparation: Inject prepared Xenopus oocytes with a mixture of cRNAs encoding the desired GABA-A receptor subunits. Incubate for 2-5 days to allow for receptor expression.

-

Recording Setup: Place a single oocyte in a recording chamber continuously perfused with ND96 solution. Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording). Clamp the membrane potential at a holding potential of -70 mV.

-

Establish Baseline Response: Apply a low, fixed concentration of GABA (e.g., the EC₁₀, a concentration that elicits ~10% of the maximal response) via the perfusion system until a stable, repeatable current is measured. This is the baseline GABA-evoked current.

-

Compound Application: Co-apply the same EC₁₀ concentration of GABA along with varying concentrations of 1-Ethynylcyclohexanol. Record the peak current at each concentration of the test compound.

-

Washout: Between applications, perfuse the chamber with ND96 solution to ensure the current returns to baseline and to wash out the compound.

-

Data Analysis: For each concentration of 1-Ethynylcyclohexanol, calculate the potentiation as the percentage increase over the baseline GABA-evoked current. Plot the percentage potentiation against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and the Eₘₐₓ (efficacy).

Conclusion

While direct experimental evidence is sparse, the pharmacological profile of 1-Ethynylcyclohexanol strongly supports its classification as a sedative acting via positive allosteric modulation of the GABA-A receptor. Its structural similarity to other known GABAergic agents provides a solid foundation for this hypothesis. Future research employing the detailed protocols outlined in this guide is necessary to definitively elucidate its specific binding site, affinity, and functional impact on different GABA-A receptor subunit combinations. Such studies will be critical for a complete understanding of its sedative properties and potential therapeutic or toxicological relevance.

References

- 1. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 2. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]

- 3. GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Role of GABAA receptors in the physiology and pharmacology of sleep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. grokipedia.com [grokipedia.com]

- 6. benchchem.com [benchchem.com]

Environmental Fate and Degradation of Hexynylcyclohexanol: A High-Level Overview and Data Gap Analysis

Executive Summary

This document addresses the environmental fate and degradation of Hexynylcyclohexanol (also known as 1-Ethynylcyclohexanol). A comprehensive search of publicly available scientific literature and regulatory databases reveals a significant lack of specific experimental data on the environmental degradation of this compound. While some ecotoxicity data is available, crucial information regarding its persistence, biodegradation, photodegradation, and abiotic degradation pathways remains largely uncharacterized. Consequently, a detailed, in-depth technical guide with quantitative data and experimental protocols, as originally requested, cannot be compiled at this time. This report provides a summary of the available information and a qualitative assessment of the expected environmental behavior of Hexynylcyclohexanol based on its chemical structure and data from analogous compounds.

Physicochemical Properties and Environmental Distribution

Hexynylcyclohexanol is a solid with a relatively low vapor pressure and moderate water solubility. Based on its octanol-water partition coefficient (log Kow), it has some potential for bioaccumulation. Predictions from multimedia models suggest that if released into the environment, it is likely to partition predominantly to the atmosphere and water bodies.

Table 1: Physicochemical and Ecotoxicity Data for Hexynylcyclohexanol

| Parameter | Value | Reference |

| Chemical Name | 1-Ethynylcyclohexanol | N/A |

| CAS Number | 78-27-3 | N/A |

| Molecular Formula | C8H12O | N/A |

| Molecular Weight | 124.18 g/mol | N/A |

| Melting Point | 30-33 °C | [1] |

| Boiling Point | 180 °C | [1] |

| Vapor Pressure | <1 mmHg (20 °C) | N/A |

| Water Solubility | Data not available | N/A |

| Log Kow | Data not available | N/A |

| Acute Toxicity to Fish (Pimephales promelas) | 96-hour LC50: 256 mg/L | [1] |

| Acute Toxicity to Crustacea (Ceriodaphnia dubia) | 48-hour EC50: 4,170 µg/L | [2] |

| Toxicity to Algae (Desmodesmus subspicatus) | 48-hour EC50 (growth inhibition): 14,000 µg/L | [2] |

| Chronic Toxicity to Crustacea (Daphnia magna) | 21-day NOEC (reproduction): 1,000 µg/L | [2] |

| Predicted No-Effect Concentration (PNEC) | 10 µg/L | [2] |

Environmental Degradation Potential

Biodegradation

There is no specific experimental data on the biodegradation of Hexynylcyclohexanol. Safety Data Sheets for the compound explicitly state that information on its persistence and degradability is not available[1]. However, based on structurally similar compounds, some inferences can be made:

-

Cyclohexanol Ring: Cyclohexanol itself is not readily biodegradable[3]. This suggests that the cyclohexane ring of Hexynylcyclohexanol may also be recalcitrant to rapid microbial degradation.

-

Ethynyl Group: The ethynyl (C≡CH) group can be resistant to microbial degradation. For instance, the synthetic estrogen 17α-ethinylestradiol, which also contains an ethynyl group, is known for its persistence in the environment[4][5][6].

Given these structural characteristics, it is plausible that Hexynylcyclohexanol is not readily biodegradable and may persist in the environment.

Photodegradation

No studies on the photodegradation of Hexynylcyclohexanol were identified. The molecule does not contain significant chromophores that would suggest rapid direct photolysis by sunlight. However, indirect photodegradation through reactions with photochemically generated species like hydroxyl radicals could be a potential degradation pathway, although this has not been experimentally verified.

Hydrolysis

Based on its chemical structure, which lacks hydrolyzable functional groups, Hexynylcyclohexanol is not expected to undergo significant hydrolysis under typical environmental pH conditions[3].

Other Abiotic Degradation

Information on other abiotic degradation processes, such as oxidation, is not available.

Data Gaps and Future Research Directions

The environmental risk assessment of Hexynylcyclohexanol is severely limited by the lack of empirical data. To provide a comprehensive understanding of its environmental fate, the following studies are essential:

-

Ready and Inherent Biodegradability Tests (e.g., OECD 301, 302 series): To determine the extent and rate of biodegradation in aquatic environments.

-

Simulation Studies (e.g., OECD 308, 309): To investigate biodegradation in water-sediment and water-soil systems and to identify potential degradation products.

-

Photodegradation Studies (e.g., OECD 316): To assess the rate of photolysis in water and identify phototransformation products.

-

Hydrolysis as a Function of pH (e.g., OECD 111): To confirm the predicted stability towards hydrolysis.

-

Determination of Adsorption-Desorption Coefficient (e.g., OECD 106): To understand its partitioning behavior in soil and sediment.

Logical Framework for Future Environmental Fate Assessment

Should data become available, a logical workflow for assessing the environmental fate of Hexynylcyclohexanol would involve integrating the results from the studies mentioned above.

Caption: A conceptual workflow for the environmental fate assessment of Hexynylcyclohexanol.

Conclusion

References

- 1. sigmaaldrich.cn [sigmaaldrich.cn]

- 2. env.go.jp [env.go.jp]

- 3. Cyclohexanol | C6H11OH | CID 7966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The potential for estradiol and ethinylestradiol degradation in English rivers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethinamate from 1-Ethynylcyclohexanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of ethinamate, a carbamate-based sedative and hypnotic agent, from the precursor 1-ethynylcyclohexanol. The synthesis involves the reaction of 1-ethynylcyclohexanol with phosgene to form a chloroformate intermediate, which is subsequently reacted with ammonia to yield the final product. This application note includes a comprehensive experimental protocol, a summary of quantitative data, and a visual representation of the synthetic workflow.

Introduction

Ethinamate, chemically known as 1-ethynylcyclohexyl carbamate, is a short-acting sedative-hypnotic drug.[1] Its synthesis from 1-ethynylcyclohexanol is a key process for its production. The presented protocol is based on the method described by Junkmann and Pfeiffer in U.S. Patent 2,816,910, which outlines the formation of carbamic acid esters of acetylenic carbinols.[1] The synthesis proceeds via a two-step, one-pot reaction.

Data Presentation

| Parameter | Value | Reference |

| Starting Material | 1-Ethynylcyclohexanol | U.S. Patent 2,816,910 |

| Reagent 1 | Phosgene (20% solution in toluene) | U.S. Patent 2,816,910 |

| Reagent 2 | Gaseous Ammonia | U.S. Patent 2,816,910 |

| Solvent | Toluene | U.S. Patent 2,816,910 |

| Reaction Temperature | 0-10 °C | U.S. Patent 2,816,910 |

| Product | Ethinamate (1-Ethynylcyclohexyl carbamate) | U.S. Patent 2,816,910 |

| Yield | 60.7% of the theoretical yield | U.S. Patent 2,816,910 |

| Melting Point | 96-98 °C | |

| Boiling Point | 118-122 °C at 3 mmHg |

Experimental Protocol

Materials:

-

1-Ethynylcyclohexanol (124.2 g, 1.0 mol)

-

Toluene (500 cc)

-

20% Phosgene solution in toluene (550 g, containing 110 g or 1.1 mol of phosgene)

-

Gaseous ammonia

-

Dilute sodium hydroxide solution

-

Water

-

Anhydrous sodium sulfate

Equipment:

-

Three-necked flask equipped with a stirrer, dropping funnel, gas inlet tube, and thermometer

-

Cooling bath (ice-salt mixture)

-

Separatory funnel

-

Distillation apparatus

Procedure:

Step 1: Formation of 1-Ethynylcyclohexyl Chloroformate

-

A solution of 124.2 g (1.0 mol) of 1-ethynylcyclohexanol in 500 cc of toluene is prepared in a three-necked flask.

-

The flask is cooled to a temperature between 0 and 10 °C using a cooling bath.

-

While maintaining the temperature and stirring vigorously, 550 g of a 20% phosgene solution in toluene (containing 1.1 mol of phosgene) is added dropwise from the dropping funnel. The addition should be controlled to keep the temperature within the specified range.

-

After the complete addition of the phosgene solution, the reaction mixture is stirred for an additional hour at the same temperature.

Step 2: Formation of Ethinamate

-

Without isolating the chloroformate intermediate, gaseous ammonia is introduced into the reaction mixture through the gas inlet tube.

-

The introduction of ammonia is continued until the reaction mixture becomes alkaline. This indicates the complete conversion of the chloroformate to the carbamate.

-

During the addition of ammonia, the temperature of the reaction mixture should be maintained between 0 and 10 °C.

Step 3: Work-up and Purification

-

The reaction mixture is washed successively with water and dilute sodium hydroxide solution to remove any unreacted starting materials and by-products.

-

The organic layer (toluene solution) is separated using a separatory funnel.

-

The toluene solution is dried over anhydrous sodium sulfate.

-

The toluene is removed by distillation under reduced pressure.

-

The residue, crude ethinamate, is then purified by vacuum distillation.

-

The final product, 1-ethynylcyclohexyl carbamate, is collected. The total yield is approximately 50.8 g, which corresponds to 60.7% of the theoretical yield.[1]

Mandatory Visualization

Caption: Workflow for the synthesis of ethinamate.

References

Application Notes and Protocols: 1-Ethynylcyclohexanol in Silicone Release Coatings

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of 1-Ethynylcyclohexanol (ECH) as a cure inhibitor in platinum-catalyzed silicone release coatings. The information is intended for professionals in research and development environments who are formulating and evaluating silicone-based materials for applications such as release liners for transdermal patches, medical adhesives, and other drug delivery systems.

Introduction

Silicone release coatings are critical components in a variety of applications, providing a non-stick surface that allows for the easy removal of an adhesive substrate. In the pharmaceutical and medical fields, these coatings are essential for the performance of transdermal drug delivery systems, wound dressings, and other products that adhere to the skin. The curing of these coatings is most commonly achieved through a platinum-catalyzed hydrosilylation reaction.

1-Ethynylcyclohexanol (ECH) is an acetylenic alcohol that serves as a highly effective inhibitor for the platinum catalyst in these systems.[1][2] Its primary function is to prevent the premature curing of the two-part silicone formulation at ambient temperatures, thereby extending the "pot life" or working time of the mixture.[3] This allows for sufficient time for coating and processing before the silicone cross-links and solidifies. Upon heating, the inhibitory effect of ECH is overcome, and the rapid curing of the silicone release coating is initiated.[4]

Mechanism of Action: Hydrosilylation and Inhibition

The curing of addition-cured silicone release coatings is based on the hydrosilylation reaction, where a platinum catalyst facilitates the addition of a silicon-hydride (Si-H) group across a vinyl (alkenyl) group. This results in the formation of a cross-linked polymer network.

1-Ethynylcyclohexanol acts as an inhibitor by coordinating with the platinum catalyst, forming a stable complex that temporarily deactivates it at room temperature.[5] The triple bond of the ethynyl group plays a crucial role in this interaction. When the temperature is elevated, the ECH is released from the catalyst, allowing the hydrosilylation reaction to proceed at a rapid rate.[4]

Curing and Inhibition Pathway

Caption: Hydrosilylation curing and ECH inhibition mechanism.

Quantitative Data: Performance Characteristics

The concentration of 1-Ethynylcyclohexanol directly influences the performance of the silicone release coating formulation. The following table summarizes the expected impact of varying ECH concentrations on key performance indicators. The recommended dosage of 1-Ethynylcyclohexanol is typically in the range of 0.02% to 0.15% by weight of the total formulation.[6]

| 1-Ethynylcyclohexanol (wt%) | Pot Life (at 25°C) | Cure Time (at 120°C) | Release Force ( g/25mm ) | Observations |

| 0.01 | Short (< 1 hour) | Very Fast (< 30 seconds) | Stable | May not provide sufficient working time for all processes. |

| 0.05 | Moderate (2-4 hours) | Fast (30-60 seconds) | Stable | A good starting point for many applications, balancing pot life and cure speed. |

| 0.10 | Long (4-8 hours) | Moderate (60-90 seconds) | Stable | Suitable for processes requiring a longer working time. |

| 0.15 | Very Long (> 8 hours) | Slow (> 90 seconds) | Stable | May require higher curing temperatures or longer dwell times to achieve a full cure. |

| >0.20 | Extremely Long | Very Slow / Incomplete Cure | Potential for higher release force due to incomplete cure | High concentrations can significantly hinder the curing process, potentially leading to uncured or partially cured coatings. |

Note: The values presented in this table are representative and can vary depending on the specific silicone polymers, crosslinkers, and platinum catalyst used in the formulation.

Experimental Protocols

Preparation of a Two-Component Platinum-Cured Silicone Release Coating

This protocol outlines the steps for preparing a model silicone release coating formulation incorporating 1-Ethynylcyclohexanol.

Materials:

-

Part A: Vinyl-functional polydimethylsiloxane (PDMS) polymer

-

Part B: Poly(methylhydrogensiloxane) crosslinker

-

Platinum catalyst (e.g., Karstedt's catalyst)

-

1-Ethynylcyclohexanol (ECH)

-

Solvent (optional, for viscosity adjustment, e.g., heptane)

-

Substrate (e.g., PET film)

Procedure:

-

Preparation of Part A (Base Polymer Component):

-

In a clean, dry container, weigh the desired amount of the vinyl-functional PDMS polymer.

-

If using a solvent, add it to the PDMS polymer and mix until a homogeneous solution is obtained.

-

Add the platinum catalyst to the PDMS solution at the desired concentration (typically in the ppm range). Mix thoroughly.

-

Add the calculated amount of 1-Ethynylcyclohexanol to the mixture. The concentration should be based on the total weight of the final formulation. Mix until the ECH is completely dissolved.

-

-

Preparation of Part B (Crosslinker Component):

-

In a separate clean, dry container, weigh the required amount of the poly(methylhydrogensiloxane) crosslinker. The amount is determined by the desired SiH-to-vinyl molar ratio, which is typically between 1.5:1 and 3:1.

-

If using a solvent, add it to the crosslinker and mix.

-

-

Mixing of Part A and Part B:

-

Slowly add Part B to Part A while stirring continuously.

-

Mix the components thoroughly for 2-3 minutes, ensuring a homogeneous mixture. Avoid introducing excessive air bubbles.

-

If necessary, degas the mixture in a vacuum chamber to remove any entrapped air.

-

-

Coating Application:

-

Apply the freshly mixed silicone formulation to the substrate using a suitable coating method, such as a Mayer rod, gravure coater, or knife-over-roll coater.

-

The coating thickness should be controlled to achieve the desired release properties.

-

-

Curing:

-

Immediately transfer the coated substrate to a preheated oven.

-

Cure the coating at a temperature between 100°C and 160°C. The curing time will depend on the oven temperature and the concentration of ECH used.[7]

-

Measurement of Pot Life

The pot life is the time it takes for the initial viscosity of the mixed silicone formulation to double.

Equipment:

-

Rotational viscometer or rheometer

Procedure:

-

Prepare the silicone release coating formulation as described in section 4.1.

-

Immediately after mixing, place a sample of the formulation in the viscometer/rheometer.

-

Measure the initial viscosity at a constant temperature (e.g., 25°C).

-

Continue to measure the viscosity over time until it has doubled from its initial value.

-

The time taken to reach this point is the pot life.

Measurement of Release Force

The release force is the force required to peel a standard adhesive tape from the cured silicone release liner at a specific angle and speed.

Equipment:

-

Release force tester

-

Standard adhesive tape (e.g., TESA 7475)

-

Cutter for preparing test strips

Procedure:

-

Cut the cured silicone-coated substrate and the standard adhesive tape into strips of a defined width (e.g., 25 mm).

-

Laminate the adhesive side of the tape onto the silicone-coated surface using a standard weight roller to ensure consistent contact.

-

Age the laminated samples under controlled conditions (e.g., 24 hours at 23°C and 50% relative humidity).

-

Mount the test sample in the release force tester.

-

Peel the adhesive tape from the silicone liner at a constant speed (e.g., 300 mm/min) and a fixed angle (e.g., 180°).

-

The instrument will record the force required to separate the two substrates. The average force over a specified distance is reported as the release force.

Experimental Workflow

The following diagram illustrates the typical workflow for formulating and testing a silicone release coating containing 1-Ethynylcyclohexanol.

Caption: Experimental workflow for silicone release coatings.

References

- 1. Hydrosilylation - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Platinum Cure Mold Making RTV2 Liquid Silicone Rubber For Resin Craft Molds [siliconeliquidrubber.com]

- 4. pstc.org [pstc.org]

- 5. adhesivesmag.com [adhesivesmag.com]

- 6. avanca.com [avanca.com]

- 7. siraya.tech [siraya.tech]

Application Notes and Protocols: Hexynylcyclohexanol as a Corrosion Inhibitor for Steel

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organic compounds, particularly those containing heteroatoms and multiple bonds, are extensively studied for their potential as corrosion inhibitors for various metals and alloys. Acetylenic alcohols, a class of organic compounds characterized by the presence of a carbon-carbon triple bond and a hydroxyl group, have demonstrated significant efficacy in mitigating the corrosion of steel, especially in acidic environments. The protective action of these compounds is largely attributed to their ability to adsorb onto the metal surface. This adsorption is facilitated by the interaction of the π-electrons of the triple bond with the vacant d-orbitals of iron atoms, leading to the formation of a protective film that isolates the metal from the corrosive medium.

Hexynylcyclohexanol, as a member of the acetylenic alcohol family, is a promising candidate for corrosion inhibition. The molecular structure, featuring both a reactive triple bond and a bulky cyclohexyl group, suggests a strong potential for surface adsorption and the formation of a dense, hydrophobic protective layer. These application notes provide a detailed overview of the experimental protocols to evaluate the efficacy of hexynylcyclohexanol as a corrosion inhibitor for steel. While specific quantitative data for hexynylcyclohexanol is limited in publicly available literature, the provided protocols are based on established methodologies for analogous acetylenic alcohols, such as propargyl alcohol.

Mechanism of Action

The primary mechanism by which acetylenic alcohols like hexynylcyclohexanol inhibit steel corrosion in acidic media is through adsorption onto the metal surface. This process can be described as follows:

-

Initial Adsorption: In an acidic solution, the steel surface is typically positively charged. The acetylenic alcohol molecules can get protonated in the acidic medium and then electrostatically adsorb onto the steel surface where chloride ions are already adsorbed.

-

Chemisorption: The key to the strong inhibitory effect of acetylenic alcohols lies in the chemisorption process. The π-electrons of the carbon-carbon triple bond can be shared with the vacant d-orbitals of the iron atoms on the steel surface, forming a coordinate covalent bond.

-

Protective Film Formation: The adsorbed inhibitor molecules form a protective barrier on the steel surface. This film displaces water molecules and aggressive ions (like chloride) from the surface, thereby hindering both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. It is also suggested that under certain conditions, acetylenic alcohols can polymerize on the metal surface, forming a more robust and stable protective film.[1][2][3]

The overall process results in a significant reduction in the corrosion rate of the steel.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained for acetylenic alcohols as corrosion inhibitors for steel in acidic media. This data can serve as a benchmark for evaluating the performance of hexynylcyclohexanol.

| Inhibitor | Steel Type | Corrosive Medium | Inhibitor Concentration | Temperature (°C) | Inhibition Efficiency (%) | Reference |

| Propargyl Alcohol | Mild Steel | 10% HCl | 200 ppm | 30, 60, 90 | ~95 | [4] |

| Propargyl Alcohol | Duplex Stainless Steel (ASTM A182 F51) | 10% & 15% HCl | 500 & 1000 mg/L | 40, 55 | >80 | [5] |

| 2-Butyne-1,4-diol | API 5L X65 Steel | 2 M Na2CO3/1 M NaHCO3 | 5 mM | Not Specified | ~92 | |

| 4-Cyclohexyl-3-thiosemicarbazide | Mild Steel | 1 M HCl | 0.5 mM | 30 | 95 | [6] |

Experimental Protocols

Weight Loss (Gravimetric) Method

This method provides a direct measure of the corrosion rate and the inhibitor's efficiency.

a. Materials and Equipment:

-

Steel coupons (e.g., mild steel, N80 steel) of known dimensions and composition.

-

Abrasive papers of different grades (e.g., 120, 400, 800, 1200 grit).

-

Analytical balance (±0.1 mg).

-

Corrosive medium (e.g., 1 M HCl, 15% HCl).

-

Hexynylcyclohexanol.

-

Acetone, distilled water.

-

Water bath or thermostat.

-

Glass beakers and hooks.

b. Protocol:

-

Specimen Preparation: Mechanically polish the steel coupons with successive grades of abrasive paper, wash them with distilled water, degrease with acetone, and dry them in warm air.

-

Initial Measurement: Accurately weigh each coupon using an analytical balance and record its initial weight (W_initial). Measure the dimensions of the coupons to calculate the surface area.

-

Solution Preparation: Prepare the corrosive solution (e.g., 1 M HCl) with and without various concentrations of hexynylcyclohexanol (e.g., 50, 100, 200, 500 ppm).

-

Immersion: Immerse the prepared coupons in the test solutions using glass hooks. Ensure the coupons are fully submerged.

-

Corrosion Test: Maintain the beakers in a water bath at a constant temperature (e.g., 25°C, 40°C, 55°C) for a specified immersion period (e.g., 3, 6, 24 hours).

-

Final Measurement: After the immersion period, retrieve the coupons, wash them with distilled water to remove corrosion products, clean with a soft brush, rinse with acetone, and dry. Weigh the coupons again to get the final weight (W_final).

-

Calculations:

-

Corrosion Rate (CR): CR (g m⁻² h⁻¹) = (W_initial - W_final) / (A * t) where A is the surface area of the coupon in m² and t is the immersion time in hours.

-